molecular formula C16H22O2Si B173481 tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 111291-96-4

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No. B173481
CAS RN: 111291-96-4
M. Wt: 274.43 g/mol
InChI Key: KAYVQNMVOJPPLD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (TBTEB) is an organosilicon compound that has been used in a variety of scientific research applications. It is an important reagent in organic synthesis, with a wide range of applications in the laboratory, as well as in biochemical and physiological studies. TBTEB is a versatile compound that can be used as a catalyst, a reactant, or a reagent in a variety of chemical reactions. In addition, it has been used as a fluorescent label for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Mesomorphic Properties

Researchers have developed novel aromatic alkynyl silanes, including derivatives of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, utilizing Sonogashira cross-coupling and DCC esterification. These compounds exhibit liquid crystal properties, valuable in the field of materials science (Srinivasa & Hariprasad, 2014). Another study synthesized similar molecules, confirming their mesomorphic properties through polarized optical microscopy and differential scanning calorimetry (Srinivasa & Hariprasad, 2014).

Chemical Synthesis and Characterization

The compound has been used in the synthesis of indoles with oxygen-bearing substituents, showing its versatility in organic chemistry. This synthesis involved cyclization of tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates (Kondo, Kojima, & Sakamoto, 1997). Additionally, its utility in the asymmetric synthesis of intermediates for pharmaceuticals like otamixaban and premafloxacin was demonstrated (Sakai, Kawamoto, & Tomioka, 2006).

Application in Organic Electroluminescence

A study explored the use of linear benzofuran trimers, synthesized through a two-stage procedure involving tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, as materials for organic electroluminescence (OEL), exhibiting blue emission characteristics (Anderson, Taylor, & Verschoor, 2004).

Development of Proinsecticides

In the field of agricultural chemistry, certain derivatives of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate have been identified as potent insecticides, indicating their potential as proinsecticides (Palmer, Smith, Moss, & Casida, 1990).

properties

IUPAC Name

tert-butyl 4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYVQNMVOJPPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553403
Record name tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

CAS RN

111291-96-4
Record name tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51.4 g of Bromobenzoic acid tert.-butyl ester, 21.6 g of trimethylsilylacetylene, 1.4 g of (Ph3P)2PdCl2 in 400 ml of absolute acetonitrile and 100 ml of triethylamine are stirred under reflux for 8 hours in an atmosphere of nitrogen. After the reaction product has been worked up with CH2Cl2 /H2O and distilled, 40.6 g of 4-(trimethylsilylethinyl)-benzoic acid tert.-butyl ester are obtained.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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